IODOACETAMIDE-D4
CAS No.: 1219802-64-8
Cat. No.: VC0036576
Molecular Formula: C2D4INO
Molecular Weight: 188.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219802-64-8 |
|---|---|
| Molecular Formula | C2D4INO |
| Molecular Weight | 188.99 |
Introduction
Chemical Structure and Properties
IODOACETAMIDE-D4 represents a specialized version of iodoacetamide where all four hydrogen atoms are replaced with deuterium atoms. This isotopic substitution creates a compound with unique analytical properties while preserving the core chemical reactivity of iodoacetamide.
Basic Chemical Characteristics
| Property | Description |
|---|---|
| Chemical Formula | C2D4INO |
| Molecular Weight | 188.99 g/mol |
| CAS Number (Labeled) | 1219802-64-8 |
| CAS Number (Unlabeled) | 144-48-9 |
| IUPAC Name | N,N,2,2-tetradeuterio-2-iodoacetamide |
| SMILES Notation | [2H]N([2H])C(=O)C([2H])([2H])I |
| InChI | InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 |
| Physical Form | Neat solid |
The molecular structure features deuterium substitutions at all hydrogen positions, creating a compound that is chemically equivalent to iodoacetamide but with a mass shift of +4 Da .
Product Specifications
Commercial IODOACETAMIDE-D4 typically meets the following specifications:
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Chemical purity: ≥98%
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Isotopic enrichment: 99 atom % D
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Storage requirements: Refrigerated (4°C to 5°C)
Synthesis and Production
The synthesis of IODOACETAMIDE-D4 involves specialized procedures to ensure both chemical purity and isotopic enrichment.
Synthetic Pathway
The production of IODOACETAMIDE-D4 typically follows a two-step process:
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Deuteration of acetamide using deuterated reagents and solvents
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Iodination of the deuterated intermediate to yield the final product
This synthetic approach requires careful control of reaction conditions to maintain both the chemical integrity and isotopic purity of the resulting compound.
Quality Control
Commercial suppliers employ multiple analytical techniques to verify the quality of IODOACETAMIDE-D4:
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Mass spectrometry for isotopic purity verification
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NMR spectroscopy for structural confirmation
Applications in Proteomics Research
IODOACETAMIDE-D4 serves as a versatile tool in proteomics research, particularly in mass spectrometry-based applications.
Protein Alkylation
The primary function of IODOACETAMIDE-D4 in proteomics workflows is the alkylation of cysteine residues in proteins and peptides. This chemical labeling reagent efficiently caps exposed and reactive sulfhydryl groups, preventing the reformation of disulfide bonds during subsequent analysis .
The reaction mechanism involves nucleophilic substitution, where the thiol group of cysteine displaces the iodine atom in IODOACETAMIDE-D4, forming a stable covalent bond:
Protein-SH + ICD2COND2 → Protein-S-CD2COND2 + HI
Mass Spectrometry Applications
The deuterium labeling in IODOACETAMIDE-D4 provides significant advantages in mass spectrometry experiments:
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Differential isotope labeling for quantitative proteomics
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Internal standardization for improved quantification accuracy
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Enhanced identification of cysteine-containing peptides through characteristic mass shifts
When paired with unlabeled iodoacetamide, IODOACETAMIDE-D4 enables comparative analyses between different protein samples, allowing researchers to detect and quantify differences in protein expression or modification states.
Biomolecular NMR Studies
Beyond mass spectrometry, IODOACETAMIDE-D4 finds application in biomolecular nuclear magnetic resonance (NMR) spectroscopy. The deuterium labels provide unique spectroscopic signatures that can facilitate structural studies of proteins and other biomolecules .
| Supplier | Product Code | Package Size | Purity | Price (USD) |
|---|---|---|---|---|
| Cambridge Isotope Laboratories | DLM-7249-0.05 | 0.05 g | 98% | $248 |
| Cambridge Isotope Laboratories | DLM-7249-0.1 | 0.1 g | 98% | $409 |
| LGC Standards | CDN-D-5961 | Varies | 98% | Not specified |
| Vulcanchem | VC0036576 | Varies | Not specified | Not specified |
These products are typically supplied as neat solids in sealed containers designed to protect the compound from light and moisture .
Regulatory Considerations
The importation and use of IODOACETAMIDE-D4 may be subject to specific regulatory requirements in different jurisdictions.
Export Controls
Several suppliers note that IODOACETAMIDE-D4 requires export licenses when shipping to certain countries, including:
Researchers should verify current regulatory requirements when ordering this compound for international shipment.
Comparative Analysis with Related Compounds
IODOACETAMIDE-D4 belongs to a family of alkylating agents used in protein chemistry, each with distinct properties and applications.
Comparison with Other Cysteine-Alkylating Reagents
| Alkylating Agent | Molecular Weight | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| IODOACETAMIDE-D4 | 188.99 g/mol | SN2 | Isotopic labeling, MS compatibility | Light sensitive, relatively expensive |
| Iodoacetamide | 184.96 g/mol | SN2 | Cost-effective, widely used | No isotopic distinction |
| N-ethylmaleimide | 125.13 g/mol | Michael addition | Higher specificity | Different reaction kinetics |
| Acrylamide | 71.08 g/mol | Michael addition | Lower toxicity | Slower reaction rate |
This comparison highlights the specific advantages of IODOACETAMIDE-D4 for applications requiring isotopic differentiation, particularly in quantitative proteomics research .
Current Research Applications
The deuterated form of iodoacetamide finds application in cutting-edge proteomics research, where precise quantification and identification of protein modifications are essential.
Quantitative Proteomics
Recent research employs IODOACETAMIDE-D4 in stable isotope labeling strategies for comparative proteomics. The compound enables researchers to differentially label protein samples from different experimental conditions, facilitating direct comparison of cysteine-containing peptides .
Drug Development Applications
In pharmaceutical research, IODOACETAMIDE-D4 serves as a valuable tool for studying protein-drug interactions, particularly for compounds targeting cysteine residues. The search results indicate its relevance in the development of mathematical PK/PD (pharmacokinetic/pharmacodynamic) models and as a component in gatekeeper studies for humane animal research .
Covalent Drug Screening
Mass spectrometry methods utilizing compounds like IODOACETAMIDE-D4 have been employed to improve covalent drug screening efforts. These techniques can assess mechanisms of action and exclude false-positive hits that would be identified in conventional assays, demonstrating the power of mass spectrometry in enhancing covalent drug screening efficiency .
Future Perspectives
The ongoing development of proteomics technologies suggests several promising directions for the future application of IODOACETAMIDE-D4 and related compounds.
Emerging Analytical Techniques
As mass spectrometry technologies continue to advance in sensitivity and resolution, IODOACETAMIDE-D4 is likely to find expanded applications in:
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Single-cell proteomics
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Targeted protein modification analysis
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High-throughput screening platforms
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Integrative multi-omics approaches
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